4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines purine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization with a triazine precursor under controlled conditions. The reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often incorporating continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 3,4,9-Trimethyl-7-propyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
- 3,4,7,9-Tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Comparison: Compared to similar compounds, 4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its phenyl group, in particular, can enhance its binding affinity to certain targets and improve its solubility in organic solvents.
Properties
CAS No. |
714236-16-5 |
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Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
4,7,9-trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C16H16N6O2/c1-9-11(10-7-5-4-6-8-10)18-19-15-17-13-12(22(9)15)14(23)21(3)16(24)20(13)2/h4-9H,1-3H3,(H,17,19) |
InChI Key |
QMVJGTYTBDLXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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